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Compound of Interest

Compound Name:
8-Fluoroquinoline-2-carboxylic

acid

Cat. No.: B1437156 Get Quote

An In-depth Technical Guide to the Chemical Properties of 8-Fluoroquinoline-2-carboxylic
Acid

Executive Summary
8-Fluoroquinoline-2-carboxylic acid is a fluorinated heterocyclic compound of significant

interest to the pharmaceutical and life sciences industries. Its rigid quinoline scaffold, combined

with the electronic modifications imparted by the fluorine atom, makes it a valuable building

block in medicinal chemistry. The strategic placement of the fluorine at the C8 position can

enhance metabolic stability and modulate binding affinities of derivative compounds, a crucial

aspect in modern drug design. This guide provides a comprehensive overview of its chemical

identity, physicochemical properties, spectroscopic signature, synthesis, reactivity, and

applications, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties
8-Fluoroquinoline-2-carboxylic acid is a solid, typically appearing as a white or off-white

crystalline powder.[1] Its core structure consists of a quinoline ring system, which is a fusion of

a benzene ring and a pyridine ring, substituted with a fluorine atom at position 8 and a

carboxylic acid group at position 2.

Table 1: Physicochemical and Structural Identifiers for 8-Fluoroquinoline-2-carboxylic acid
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Property Value Source(s)

IUPAC Name
8-fluoroquinoline-2-carboxylic

acid

CAS Number 914208-13-2 [1][2]

Molecular Formula C₁₀H₆FNO₂ [2][3]

Molecular Weight 191.16 g/mol [2][3]

Appearance White crystalline powder [1]

Melting Point 126.3 °C (Predicted) [4]

Boiling Point 342.51 °C (Predicted) [4]

Density 1.44 g/cm³ (Predicted) [4]

Water Solubility
790.62 - 6556.6 mg/L

(Predicted)
[4]

SMILES
O=C(O)C1=NC2=C(C=CC=C2

F)C=C1
[2][3]

InChI Key
IAHHHCKXIHRMHY-

UHFFFAOYSA-N
[2]

Spectroscopic and Analytical Characterization
Definitive structural confirmation of 8-Fluoroquinoline-2-carboxylic acid relies on a

combination of spectroscopic techniques. While specific spectra for this exact compound are

not publicly available, its structure allows for the confident prediction of its key spectroscopic

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For this

compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR: The spectrum will show distinct signals for the five aromatic protons on the

quinoline ring. The carboxylic acid proton (-COOH) is expected to be a broad singlet in a
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highly deshielded region (typically 10-12 ppm).[5] The aromatic protons will appear between

7.0 and 9.0 ppm, with their exact shifts and coupling patterns dictated by the positions of the

fluorine and carboxylic acid substituents.

¹³C NMR: The spectrum will display ten distinct signals for each carbon atom. The carbonyl

carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm

range.[5] The other nine aromatic carbons will resonate between approximately 110 and 150

ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling

constant (¹JCF).[6]

¹⁹F NMR: A single resonance is expected for the fluorine atom. In fluoroaromatic compounds,

the ¹⁹F chemical shift can vary, but it typically appears in a well-defined region, distinct from

aliphatic fluorine signals.[7]

Table 2: Predicted Spectroscopic Data for 8-Fluoroquinoline-2-carboxylic acid
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale & Notes

¹H NMR -COOH
10 - 12 ppm (broad

singlet)

Highly deshielded

acidic proton.[5]

Aromatic C-H
7.0 - 9.0 ppm

(multiplets)

Signals corresponding

to the 5 protons on the

quinoline core.

¹³C NMR C=O (acid) 160 - 180 ppm

Characteristic

carbonyl carbon of a

carboxylic acid.[5]

C-F
155 - 165 ppm

(doublet)

Large ¹JCF coupling

constant (~250 Hz) is

expected.[6]

Aromatic C-H, C-C 110 - 150 ppm
Remaining 8 aromatic

carbon signals.

IR Spectroscopy O-H (acid)
2500 - 3300 cm⁻¹

(broad)

Characteristic broad

stretch for a

hydrogen-bonded

carboxylic acid.

C=O (acid)
1700 - 1725 cm⁻¹

(strong)

Carbonyl stretch,

indicative of the

carboxylic acid.[8]

C=C, C=N (aromatic) 1500 - 1620 cm⁻¹

Aromatic ring

stretching vibrations.

[9]

C-F 1000 - 1100 cm⁻¹
Carbon-fluorine

stretching vibration.[9]

Mass Spectrometry [M-H]⁻ 190.03 m/z

Negative ion mode,

loss of the acidic

proton.
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(ESI) [M+H]⁺ 192.05 m/z

Positive ion mode,

protonation of the

quinoline nitrogen.

Synthesis Methodology
The synthesis of substituted quinoline-2-carboxylic acids can be approached through several

established routes in organic chemistry. A plausible and efficient strategy involves a multi-step

sequence starting from a commercially available substituted aniline. The Doebner-von Miller

reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound, is a classic

method for forming the quinoline core.[2][10]

A representative synthesis for 8-Fluoroquinoline-2-carboxylic acid could be envisioned

starting from 2-fluoroaniline.
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Proposed Synthesis of 8-Fluoroquinoline-2-carboxylic acid

2-Fluoroaniline

Doebner Reaction Intermediate

Step 1: Doebner Reaction
(Condensation)

Pyruvic Acid + Benzaldehyde

8-Fluoro-4-phenylquinoline-2-carboxylic acid

Step 2: Cyclization & Aromatization

8-Fluoroquinoline-2-carboxylic acid (Final Product)

Step 3: Oxidation
(e.g., KMnO4, O3)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 8-Fluoroquinoline-2-carboxylic acid.

Representative Synthesis Protocol: Doebner Reaction
Causality: This protocol leverages the Doebner reaction, a reliable three-component method for

synthesizing quinoline-4-carboxylic acids.[11] By using a substituted aniline (2-fluoroaniline),

the fluorine is incorporated at the desired position. A subsequent oxidative step, if required,

would modify the substituent at the 4-position, though direct routes to 2-carboxylic acids are

often preferred. A more direct, albeit potentially lower-yielding, approach is the Friedländer

synthesis from 2-amino-3-fluorobenzaldehyde and pyruvic acid.[12]
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Step 1: Reaction Setup

To a three-necked round-bottom flask equipped with a reflux condenser and mechanical

stirrer, add 2-fluoroaniline (1.0 eq) and ethanol as the solvent.

In a separate beaker, prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and pyruvic

acid (1.1 eq).

Slowly add the aldehyde/pyruvic acid mixture to the stirring aniline solution at room

temperature.

Step 2: Condensation and Cyclization

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

The reaction progress should be monitored by Thin Layer Chromatography (TLC).

The rationale for heating is to provide the activation energy for both the initial imine formation

and the subsequent intramolecular cyclization required to form the dihydroquinoline

intermediate.

Step 3: Aromatization and Isolation

After completion, cool the reaction mixture to room temperature. The product, 8-fluoro-4-

phenylquinoline-2-carboxylic acid, may precipitate.

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume

under reduced pressure and induce crystallization.

Wash the crude product with cold ethanol to remove unreacted starting materials. The

product can be purified by recrystallization.

(Note: This protocol yields a 4-substituted precursor. A subsequent oxidative cleavage would be

required to remove the phenyl group, which is a complex and often low-yielding step. More

direct syntheses are actively researched for this class of compounds.)

Chemical Reactivity and Stability
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The reactivity of 8-Fluoroquinoline-2-carboxylic acid is governed by its three key features:

the carboxylic acid group, the electron-deficient quinoline ring, and the C-F bond.

Carboxylic Acid Group: This is the most reactive site for standard transformations. It can be

readily converted into esters, amides, or acyl chlorides. Amide coupling is particularly

relevant for pharmaceutical applications and is typically achieved using peptide coupling

reagents like HATU or EDC, or via a two-step process involving conversion to the acyl

chloride with thionyl chloride (SOCl₂).[4][13][14]

Quinoline Ring: The pyridine portion of the quinoline ring is electron-deficient, making it

susceptible to nucleophilic attack, though less so than pyridinium salts. The benzene portion

can undergo electrophilic aromatic substitution, but the ring is deactivated by both the

pyridine nitrogen and the carboxylic acid group. Substitution typically occurs at the 5- and 7-

positions.[12]

Carbon-Fluorine Bond: The C8-F bond is generally strong and stable. However, under

forcing conditions, it can participate in nucleophilic aromatic substitution (SₙAr) reactions,

especially if activated by other electron-withdrawing groups.[15][16] The high

electronegativity of fluorine activates the ring toward nucleophilic attack, making the rate-

determining step the addition of the nucleophile, not the cleavage of the strong C-F bond.[16]

Representative Protocol: Amide Coupling
Step 1: Activation of Carboxylic Acid

Dissolve 8-Fluoroquinoline-2-carboxylic acid (1.0 eq) in a dry, aprotic solvent like

Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g.,

Nitrogen).

Add a peptide coupling reagent such as HATU (1.1 eq) and an organic base like N,N-

Diisopropylethylamine (DIPEA) (2.0 eq).

Stir the mixture at room temperature for 15-30 minutes. This forms a highly reactive activated

ester intermediate, which is susceptible to nucleophilic attack.[14]

Step 2: Amine Addition
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Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

Wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution,

and brine to remove excess reagents and byproducts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Applications in Research and Drug Development
8-Fluoroquinoline-2-carboxylic acid serves as a key intermediate for synthesizing more

complex molecules with potential therapeutic value. The fluoroquinolone scaffold is a well-

established pharmacophore, and this specific isomer offers a unique substitution pattern for

structure-activity relationship (SAR) studies.

Kinase Inhibitors: The quinoline core can act as a hinge-binding motif in many protein

kinases. Derivatives of this acid can be elaborated to target specific kinases involved in

cancer and inflammatory diseases.[1] A related compound, 2-(3-Bromophenyl)-8-

fluoroquinazoline-4-carboxylic acid, has been investigated as a selective Aurora A kinase

inhibitor.[11]

Antimicrobial and Antiparasitic Agents: The broader class of fluoroquinolones is famous for

its antibacterial activity.[17] This building block allows for the creation of novel analogs to

combat drug-resistant bacteria or to target other microorganisms like parasites.[1]

Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation,

a common strategy in drug design to improve the pharmacokinetic profile of a lead

compound.[1]
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Role as a Medicinal Chemistry Intermediate

8-Fluoroquinoline-
2-carboxylic acid

Amide Coupling
(R-NH₂)

Esterification
(R-OH)

SₙAr Reaction
(Nu⁻)

Bioactive Amides
(e.g., Kinase Inhibitors) Ester Prodrugs C8-Substituted Analogs

Click to download full resolution via product page

Caption: Versatility of 8-Fluoroquinoline-2-carboxylic acid in generating diverse bioactive

molecules.

Safety and Handling
As a fluorinated heterocyclic carboxylic acid, this compound requires careful handling in a

laboratory setting. Standard laboratory personal protective equipment (PPE) is mandatory.

Table 3: Safety and Handling Recommendations
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Aspect Guideline Rationale

PPE

Safety goggles, lab coat,

compatible chemical-resistant

gloves.

To prevent eye and skin

contact with the solid powder

or solutions.[18][19]

Handling

Use in a well-ventilated

chemical fume hood. Avoid

creating dust.

To minimize inhalation of

airborne particles.[18]

Storage
Store in a tightly sealed

container in a cool, dry place.

Protects from moisture and

atmospheric contaminants.[1]

Spills

Sweep up solid spills carefully

to avoid dust. Clean area with

soap and water.

Standard procedure for non-

highly reactive solid chemicals.

Disposal

Dispose of as chemical waste

in accordance with local, state,

and federal regulations.

To prevent environmental

contamination.[19]

Protocol: Safe Handling Workflow
Preparation: Before handling, review the Safety Data Sheet (SDS) if available, or general

guidelines for fluorinated aromatic acids.[18] Ensure a chemical fume hood is operational

and the work area is clear. Don appropriate PPE.

Weighing: Conduct all weighing operations within the fume hood or a ventilated balance

enclosure to prevent inhalation of fine powder. Use a spatula for transfers and avoid pouring,

which can generate dust.

In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing.

Be aware that some dissolution processes can be exothermic.

Post-Handling: After use, decontaminate the work area and any equipment used. Wash

hands thoroughly. Store the compound in its designated, properly labeled location.

Conclusion
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8-Fluoroquinoline-2-carboxylic acid is a strategically designed chemical building block with

significant value for medicinal chemistry and drug discovery. Its key attributes—a rigid

heterocyclic core, a reactive carboxylic acid handle for derivatization, and a metabolically

beneficial fluorine substituent—make it an attractive starting point for the synthesis of novel

therapeutic agents. Understanding its physicochemical properties, reactivity, and proper

handling is essential for any researcher aiming to leverage this potent scaffold in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9414178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414178/
https://www.benchchem.com/pdf/Safety_and_handling_of_fluorinated_organic_compounds.pdf
https://www.hrxmaterials.com/guidelines-for-safe-use-of-fluorinated-fluids-key-measures-to-protect-health-an.html
https://www.benchchem.com/product/b1437156#8-fluoroquinoline-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1437156#8-fluoroquinoline-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1437156#8-fluoroquinoline-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1437156#8-fluoroquinoline-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1437156?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

